Respinomycin A1

Description

Properties

CAS No. |

138843-19-3 |

|---|---|

Molecular Formula |

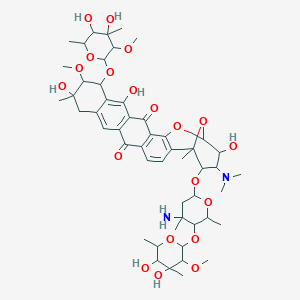

C51H72N2O20 |

Molecular Weight |

1033.1 g/mol |

IUPAC Name |

24-[4-amino-5-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-13-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-23-(dimethylamino)-11,15,22-trihydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione |

InChI |

InChI=1S/C51H72N2O20/c1-19-37(58)49(6,61)42(64-12)45(67-19)71-36-27-22(17-48(5,60)41(36)63-11)16-24-28(32(27)55)33(56)29-23(31(24)54)14-15-25-35(29)70-44-34(57)30(53(9)10)40(51(25,8)73-44)69-26-18-47(4,52)39(21(3)66-26)72-46-43(65-13)50(7,62)38(59)20(2)68-46/h14-16,19-21,26,30,34,36-46,55,57-62H,17-18,52H2,1-13H3 |

InChI Key |

SIBIUPQXDIJVOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)N)N(C)C)O)(C)O)OC)OC)(C)O)O |

Synonyms |

respinomycin A1 |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of Respinomycin A1 from Streptomyces xanthocidicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of Respinomycin A1, a novel anthracycline antibiotic produced by the bacterium Streptomyces xanthocidicus. This document details the experimental methodologies and presents available data in a structured format to support further research and development in the field of oncology and infectious diseases.

Introduction

This compound is a member of the respinomycin group of anthracycline antibiotics, which were first isolated from Streptomyces xanthocidicus. Anthracyclines are a critically important class of chemotherapeutic agents used in the treatment of a wide range of cancers, including leukemias, lymphomas, and various solid tumors. The discovery of novel anthracyclines like this compound is of significant interest to the scientific community due to the potential for improved efficacy, reduced side effects, and the ability to overcome drug resistance. This guide will delve into the technical aspects of this compound's discovery, from the fermentation of the producing organism to its initial biological characterization.

Data Presentation

Table 1: Physico-chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₁H₇₂N₂O₂₀ |

| Appearance | Data not available |

| Melting Point | Data not available |

| Optical Rotation | Data not available |

| UV-Vis λmax (in MeOH) | Data not available |

Table 2: Biological Activity of this compound

| Assay Type | Cell Line / Organism | Result (e.g., IC₅₀, MIC) |

| Cytotoxicity | Human leukemia K-562 cells | Induces terminal differentiation |

| Antimicrobial Activity | Various bacterial strains | Data not available |

Experimental Protocols

The following protocols are based on generalized methods for the fermentation of Streptomyces species and the isolation of anthracycline antibiotics, supplemented with the specific details mentioned in the abstracts of the primary literature on this compound.

Fermentation of Streptomyces xanthocidicus

This protocol describes the cultivation of Streptomyces xanthocidicus for the production of this compound.

-

Inoculum Preparation: A pure culture of Streptomyces xanthocidicus is used to inoculate a seed culture medium. The composition of a typical seed medium for Streptomyces includes a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The culture is incubated for 2-3 days at 28-30°C with shaking to ensure vigorous growth.

-

Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a suitable production medium. Production media for anthracyclines often consist of complex carbon and nitrogen sources to support secondary metabolite production.

-

Fermentation Conditions: The fermentation is carried out at a controlled temperature (typically 28-30°C) with aeration and agitation to maintain aerobic conditions. The pH of the medium is also monitored and controlled. The fermentation is continued for a period of 5-7 days, during which the production of this compound is monitored.

Isolation and Purification of this compound

The following is a multi-step protocol for the extraction and purification of this compound from the fermentation broth.

-

Extraction: After fermentation, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. The supernatant is then extracted with an organic solvent, typically ethyl acetate (EtOAc), to partition the lipophilic this compound into the organic phase.

-

Silica Gel Column Chromatography: The crude extract obtained after solvent evaporation is subjected to silica gel column chromatography. A gradient of solvents with increasing polarity is used to elute the components of the extract. Fractions are collected and analyzed for the presence of this compound.

-

Centrifugal Partition Chromatography (CPC): Fractions enriched with this compound are further purified using centrifugal partition chromatography. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

-

Preparative Thin-Layer Chromatography (TLC): The final purification step involves preparative silica gel thin-layer chromatography to obtain pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of this compound, leading to the molecular formula C₅₁H₇₂N₂O₂₀.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H-¹H COSY, ¹³C-¹H COSY, and HMBC, were employed to elucidate the connectivity of atoms within the molecule and establish the overall structure.

-

NOESY Spectroscopy: Nuclear Overhauser effect spectroscopy (NOESY) was used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

Mandatory Visualizations

Experimental Workflow

Respinomycin A1: A Novel Anthracycline Antibiotic with Differentiation-Inducing Activity

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Respinomycin A1 is a novel anthracycline antibiotic produced by the bacterium Streptomyces xanthocidicus. As a member of the anthracycline class of compounds, which are widely used in cancer chemotherapy, this compound has garnered interest for its potential as an anti-cancer agent. This document provides a comprehensive technical overview of this compound, summarizing its biological activities, putative mechanism of action, and relevant experimental protocols to facilitate further research and development. A key biological characteristic of this compound is its ability to induce the terminal differentiation of human leukemia K-562 cells, suggesting a potential therapeutic strategy beyond conventional cytotoxicity.

Introduction

Anthracycline antibiotics, such as doxorubicin and daunorubicin, are a cornerstone of cancer treatment, primarily exerting their cytotoxic effects through DNA intercalation and inhibition of topoisomerase II. However, their clinical utility is often limited by significant side effects, including cardiotoxicity and the development of drug resistance. The discovery of novel anthracyclines with unique biological profiles, such as this compound, offers the potential for improved therapeutic indices and novel mechanisms of action.

This compound, along with its related compounds Respinomycin A2, B, C, and D, was first isolated from the fermentation broth of Streptomyces xanthocidicus.[1] Notably, early studies revealed that this compound and A2 are potent inducers of terminal differentiation in the human chronic myelogenous leukemia cell line K-562.[1] This property distinguishes them from many traditional cytotoxic agents and suggests a mechanism of action that involves the modulation of cellular differentiation pathways.

This whitepaper aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in oncology, pharmacology, and drug discovery.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₁H₇₂N₂O₂₀ | J-Stage |

| Producing Organism | Streptomyces xanthocidicus | [1] |

| Compound Class | Anthracycline Antibiotic | [1][2] |

Biological Activity and Putative Mechanism of Action

Induction of Differentiation in K-562 Cells

This compound and A2 have been shown to induce terminal differentiation in K-562 cells.[1] This cell line is a well-established model for studying erythroid and megakaryocytic differentiation. The induction of differentiation forces cancer cells to exit the cell cycle and mature into non-proliferating, specialized cells, representing a promising therapeutic strategy. While the precise signaling pathways modulated by this compound to achieve this are yet to be fully elucidated, it is a key area for future investigation.

Putative Mechanism: DNA Intercalation and Topoisomerase II Inhibition

Given its structural classification as an anthracycline, it is highly probable that this compound's mechanism of action involves DNA intercalation and inhibition of topoisomerase II. A related compound, Respinomycin D, has been shown to interact with double-stranded DNA through intercalation. This common mechanism for anthracyclines involves the insertion of the planar chromophore moiety between DNA base pairs, leading to a local unwinding of the DNA helix and interference with DNA replication and transcription.

Furthermore, this DNA intercalation can stabilize the covalent complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.

Diagram: Putative Mechanism of Action of this compound

Caption: Putative mechanism of action for this compound in cancer cells.

Experimental Protocols

Detailed, specific experimental protocols for this compound are not extensively published. However, based on the available literature for related compounds and general methodologies, the following protocols can be adapted for the investigation of this compound.

Isolation and Purification of this compound from Streptomyces xanthocidicus

The following is a generalized workflow for the isolation of this compound, based on the initial discovery paper.[1]

Diagram: Isolation Workflow for this compound

Caption: Generalized workflow for the isolation of this compound.

-

Fermentation: Culture Streptomyces xanthocidicus in a suitable liquid medium under optimal conditions for antibiotic production.

-

Extraction: Extract the culture broth with a solvent such as ethyl acetate to partition the secondary metabolites.

-

Chromatography:

-

Subject the crude extract to silica gel column chromatography for initial fractionation.

-

Further purify the active fractions using centrifugal partition chromatography (CPC).

-

Perform a final purification step using preparative silica gel thin-layer chromatography (TLC) to obtain pure this compound.

-

K-562 Cell Differentiation Assay

This protocol is a general guideline for assessing the differentiation-inducing activity of this compound on K-562 cells.

-

Cell Culture: Maintain K-562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Seed K-562 cells at a density of 1 x 10⁵ cells/mL and treat with varying concentrations of this compound. Include a positive control (e.g., sodium butyrate or hemin) and a vehicle control.

-

Incubation: Incubate the cells for a period of 3 to 5 days.

-

Assessment of Differentiation:

-

Benzidine Staining: To detect hemoglobin-producing cells (a marker of erythroid differentiation), centrifuge the cells, wash with PBS, and stain with a benzidine-hydrogen peroxide solution. Count the percentage of blue-stained (positive) cells under a light microscope.

-

Flow Cytometry: Analyze the expression of cell surface markers associated with erythroid (e.g., Glycophorin A) or megakaryocytic (e.g., CD41/CD61) differentiation using fluorescently labeled antibodies.

-

Cytotoxicity Assay (MTT Assay)

A standard MTT assay can be used to determine the cytotoxic effects of this compound.

-

Cell Seeding: Seed cancer cell lines in a 96-well plate at an appropriate density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions

While the initial findings on this compound are promising, further in-depth research is required to fully characterize its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Cytotoxicity Profiling: Determination of IC50 values against a broad panel of cancer cell lines to identify sensitive cancer types.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways involved in the induction of differentiation in K-562 cells. This could involve transcriptomic and proteomic analyses.

-

Topoisomerase II Inhibition Assays: Direct biochemical assays to confirm and quantify the inhibitory activity of this compound against topoisomerase II.

-

In Vivo Efficacy Studies: Evaluation of the anti-tumor activity of this compound in preclinical animal models of leukemia and other cancers.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to optimize its activity and reduce potential toxicity.

Conclusion

This compound is a novel anthracycline antibiotic with the intriguing biological activity of inducing terminal differentiation in leukemia cells. This property, coupled with its presumed mechanism as a DNA intercalator and topoisomerase II inhibitor, makes it a compelling candidate for further investigation in the field of cancer drug discovery. The information and protocols provided in this whitepaper are intended to serve as a foundational guide for researchers aiming to unlock the full therapeutic potential of this promising natural product.

References

The Enigmatic Anti-Leukemic Potential of Respinomycin A1: A Review of Limited Evidence

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Respinomycin A1, a novel anthracycline antibiotic, has been identified as a compound of interest in the context of human leukemia. This technical guide consolidates the currently available, albeit limited, scientific information regarding the biological activity of this compound on human leukemia cells, with a specific focus on the K-562 cell line. The primary purpose of this document is to provide a clear and concise overview of the existing data, highlight the significant gaps in our knowledge, and propose directions for future research.

Core Findings on Biological Activity

The foundational evidence for the anti-leukemic activity of this compound stems from a study that reported its ability to induce terminal differentiation in the human chronic myelogenous leukemia cell line, K-562.[1] This finding suggests that this compound may force leukemic cells to mature into non-proliferating, specialized cells, a mechanism distinct from traditional cytotoxic chemotherapies. However, the initial report lacks detailed quantitative data and mechanistic insights.

Data Presentation

Currently, there is a notable absence of publicly available quantitative data regarding the biological activity of this compound on human leukemia cells. To facilitate future research and provide a framework for data collection, the following tables are proposed for summarizing key metrics once they are determined.

Table 1: In Vitro Cytotoxicity of this compound on Human Leukemia Cell Lines

| Cell Line | Histological Subtype | IC50 (µM) after 48h | IC50 (µM) after 72h | Data Source |

| K-562 | Chronic Myelogenous Leukemia | Data Not Available | Data Not Available | |

| HL-60 | Acute Promyelocytic Leukemia | Data Not Available | Data Not Available | |

| Jurkat | Acute T-cell Leukemia | Data Not Available | Data Not Available | |

| MOLT-4 | Acute Lymphoblastic Leukemia | Data Not Available | Data Not Available |

Table 2: Induction of Differentiation in K-562 Cells by this compound

| Concentration (µM) | Differentiation Marker (e.g., Benzidine Staining for Hemoglobin) (% Positive Cells) | Cell Viability (%) | Data Source |

| Control | Data Not Available | Data Not Available | |

| X µM | Data Not Available | Data Not Available | |

| Y µM | Data Not Available | Data Not Available | |

| Z µM | Data Not Available | Data Not Available |

Table 3: Cell Cycle Analysis of K-562 Cells Treated with this compound

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Apoptotic Cells (Sub-G1) (%) | Data Source |

| Control | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| This compound (X µM) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound on human leukemia cells are not currently available in the public domain. The following methodologies are provided as a guide for researchers aiming to investigate this compound.

Cell Culture

-

Cell Line: K-562 (human chronic myelogenous leukemia)

-

Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be maintained in suspension culture and passaged to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

-

Seed K-562 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Treat the cells with a range of concentrations of this compound and incubate for 48 and 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Differentiation Assay (Benzidine Staining for Hemoglobin)

-

Treat K-562 cells with various concentrations of this compound for a specified period (e.g., 72-96 hours).

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in a solution of 0.2% benzidine in 0.5 M acetic acid.

-

Add a drop of 30% hydrogen peroxide.

-

Incubate for 10 minutes at room temperature.

-

Count the number of blue-stained (hemoglobin-positive) cells out of at least 200 cells using a hemocytometer.

-

Express the result as the percentage of differentiated cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Treat K-562 cells with this compound for 24, 48, and 72 hours.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

-

Treat K-562 cells with this compound for the desired time points.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Visualization

The specific signaling pathways modulated by this compound in human leukemia cells have not yet been elucidated. Based on the known mechanisms of other anthracyclines and agents that induce differentiation, potential pathways of interest for future investigation are depicted below.

Caption: A proposed experimental workflow to characterize the biological effects of this compound on K-562 leukemia cells.

Caption: Hypothesized signaling pathways potentially involved in this compound-induced differentiation of K-562 cells.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising agent for inducing differentiation in human leukemia cells. However, the current understanding of its biological activity is rudimentary. To advance the development of this compound as a potential therapeutic, future research must prioritize:

-

Quantitative Analysis: Determining the IC50 values of this compound across a panel of leukemia cell lines.

-

Mechanism of Action: Elucidating the specific signaling pathways responsible for its differentiation-inducing effects.

-

In Vivo Efficacy: Evaluating the anti-leukemic activity of this compound in animal models of leukemia.

-

Structure-Activity Relationship: Investigating the chemical features of this compound that are crucial for its biological activity.

This technical guide serves as a call to action for the scientific community to further investigate the therapeutic potential of this compound. The limited but compelling initial findings warrant a more in-depth exploration of this novel anthracycline.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Respinomycin A1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respinomycin A1, a member of the anthracycline class of antibiotics, is a secondary metabolite produced by the bacterium Streptomyces xanthocidicus.[1] Anthracyclines are renowned for their potent anticancer properties, and understanding their biosynthetic pathways is crucial for the development of novel derivatives with improved therapeutic indices. This technical guide provides an in-depth exploration of the hypothesized biosynthesis of this compound, drawing upon its known chemical structure and the well-established principles of anthracycline biosynthesis in other Streptomyces species. While the specific biosynthetic gene cluster for this compound has not yet been fully elucidated in publicly available literature, this document presents a putative pathway to guide future research and discovery.

Hypothesized Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to follow the general scheme of type II polyketide synthase (PKS) pathways, which are responsible for the assembly of the characteristic tetracyclic aglycone core of anthracyclines. This is followed by a series of post-PKS tailoring reactions, including glycosylation and other modifications, to yield the final bioactive molecule. The elucidated structure of this compound (C₅₁H₇₂N₂O₂₀) provides critical clues to its biosynthetic precursors and enzymatic transformations.[2]

Aglycone Core Biosynthesis

The formation of the anthracycline aglycone is initiated by a type II PKS, which catalyzes the iterative condensation of a starter unit (typically propionyl-CoA) with multiple extender units (malonyl-CoA).

-

Initiation: The pathway is likely initiated with a propionyl-CoA starter unit.

-

Elongation: A minimal PKS, consisting of a ketosynthase (KSα and KSβ) and a chain length factor (CLF), iteratively condenses nine malonyl-CoA extender units.

-

Cyclization and Aromatization: A series of cyclases and aromatases catalyze the precise folding and cyclization of the polyketide chain to form the tetracyclic ring structure.

The resulting intermediate is a primitive aglycone, which then undergoes several modifications.

Caption: Putative initial steps in the biosynthesis of the this compound aglycone.

Post-PKS Tailoring Modifications

Following the formation of the aglycone core, a series of tailoring enzymes modify the structure to generate the final this compound molecule. Based on the known structure, these modifications likely include:

-

Glycosylation: The attachment of sugar moieties is a hallmark of anthracyclines and is critical for their biological activity. This compound possesses a complex glycosylation pattern. The biosynthesis of the required deoxysugars and their attachment are catalyzed by a suite of glycosyltransferases and other sugar-modifying enzymes.

-

Hydroxylation, Methylation, and Other Modifications: Specific hydroxylations, methylations, and other enzymatic modifications at various positions on the aglycone and sugar moieties contribute to the final structure and bioactivity of this compound.

Quantitative Data

Currently, there is a paucity of publicly available quantitative data specifically for this compound biosynthesis. The initial discovery and fermentation studies provide some baseline information on production titers.

| Parameter | Value | Reference |

| Producing Strain | Streptomyces xanthocidicus | [1] |

| Fermentation Time | Not Specified | |

| Reported Yield | Not Quantified in initial reports |

Further research employing modern analytical techniques is required to quantify precursor uptake, intermediate accumulation, and final product yield under various fermentation conditions.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating and validating the proposed biosynthetic pathway of this compound.

Identification and Characterization of the this compound Biosynthetic Gene Cluster

Caption: A general workflow for the identification and functional characterization of a biosynthetic gene cluster.

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of Streptomyces xanthocidicus using a standard phenol-chloroform extraction method or a commercial kit optimized for Actinobacteria.

-

Whole-Genome Sequencing: The isolated genomic DNA will be sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a high-quality, complete genome assembly.

-

Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters (BGCs). The BGC encoding a type II PKS with homology to known anthracycline clusters will be the primary candidate for the this compound pathway.

-

Gene Inactivation: To confirm the involvement of the candidate BGC, targeted gene inactivation of key biosynthetic genes (e.g., PKS genes, glycosyltransferases) will be performed using CRISPR-Cas9-based methods adapted for Streptomyces.

-

Metabolite Profiling: The wild-type and mutant strains will be fermented, and the metabolite profiles will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the loss of this compound production and the potential accumulation of biosynthetic intermediates in the mutants.

In Vitro Characterization of Biosynthetic Enzymes

Methodology:

-

Gene Cloning and Expression: Individual genes from the identified BGC will be cloned into suitable expression vectors (e.g., pET vectors) and overexpressed in a heterologous host such as E. coli.

-

Protein Purification: The recombinant enzymes will be purified to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: The catalytic activity of the purified enzymes will be assayed using their predicted substrates. For example, the activity of a glycosyltransferase would be tested by incubating the enzyme with the aglycone intermediate and the appropriate nucleotide-activated sugar. The reaction products will be analyzed by HPLC-MS.

Conclusion and Future Directions

The study of the this compound biosynthesis pathway is a promising area of research with the potential to unlock novel avenues for antibiotic and anticancer drug development. The hypothesized pathway presented in this guide provides a foundational framework for initiating these investigations. Future efforts should focus on the definitive identification and sequencing of the this compound biosynthetic gene cluster in Streptomyces xanthocidicus. Subsequent functional characterization of the biosynthetic genes and enzymes will not only confirm the proposed pathway but also provide the molecular tools for the combinatorial biosynthesis of novel this compound analogs with potentially enhanced therapeutic properties. The application of the detailed experimental protocols outlined herein will be instrumental in achieving these goals and advancing our understanding of this important class of natural products.

References

- 1. Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Respinomycin A1 using NMR Spectroscopy

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and logical workflow employed in the structural elucidation of Respinomycin A1, a novel anthracycline antibiotic, using Nuclear Magnetic Resonance (NMR) spectroscopy. While the specific quantitative NMR data from the original research is not publicly available within the search results, this document details the experimental protocols and the data integration strategy that lead to the complete structural assignment.

Introduction to this compound and Structural Elucidation

This compound is a complex glycosidic antibiotic belonging to the anthracycline class, produced by Streptomyces xanthocidicus.[1] Like other anthracyclines, it possesses a polycyclic aromatic aglycone core attached to sugar moieties. Determining the precise structure—including the constitution of the aglycone, the nature and sequence of the sugars, the points of glycosidic linkages, and the relative stereochemistry—is critical for understanding its mechanism of action and for any future drug development efforts.

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of novel, complex organic molecules like this compound in solution.[2][3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information about the molecule's atomic connectivity and spatial arrangement. The structure of this compound was successfully determined using a suite of these techniques, including 1H-1H COSY, 13C-1H COSY (HSQC/HMQC), HMBC, and NOESY experiments.[1]

Experimental Protocols in NMR Spectroscopy

The successful elucidation of a complex natural product relies on the acquisition of high-quality NMR data from a series of carefully selected experiments. The general protocols for these key experiments are outlined below.

2.1 Sample Preparation A purified sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) to a final volume of approximately 0.5-0.6 mL in a standard 5 mm NMR tube. The choice of solvent is crucial to ensure the compound's solubility and to avoid overlapping solvent signals with key analyte resonances. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0.00 ppm.

2.2 1D NMR Spectroscopy (¹H and ¹³C)

-

¹H NMR (Proton NMR): This is the foundational experiment. It provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integrals (indicating the relative number of protons), and coupling constants (J-couplings, which reveal adjacent protons).

-

¹³C NMR (Carbon NMR): This experiment identifies the number of unique carbon atoms in the molecule. Coupled with spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between CH₃, CH₂, CH, and quaternary carbons.

2.3 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect signals from protons that are part of the same spin system, allowing for the tracing of molecular fragments like sugar rings or alkyl chains.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is invaluable for assigning the ¹³C chemical shift to every protonated carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most critical experiments for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds. These long-range correlations are essential for connecting the individual spin systems identified by COSY, for instance, linking a sugar unit to the aglycone or connecting quaternary carbons to the rest of the structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically <5 Å), regardless of whether they are connected through bonds. The intensity of NOESY cross-peaks is related to the distance between the protons, providing crucial information for determining the molecule's relative stereochemistry and 3D conformation.

Data Presentation and Structural Analysis Workflow

The data obtained from the aforementioned NMR experiments are systematically analyzed to piece together the structure of this compound.

3.1 Data Summary Tables

While the specific numerical data for this compound are not available from the search results, the findings would be organized into structured tables for clear interpretation and comparison. The templates for these tables are shown below.

Table 1: Template for ¹H NMR Data of this compound

| Position | δH (ppm) | Multiplicity | J (Hz) | Assignment |

|---|---|---|---|---|

| e.g., H-1' | e.g., 5.25 | d | 3.5 | Anomeric H |

| e.g., OCH₃ | e.g., 3.98 | s | - | Methoxy group |

| ... | ... | ... | ... | ... |

Table 2: Template for ¹³C NMR Data of this compound

| Position | δC (ppm) | Type (DEPT) | Assignment |

|---|---|---|---|

| e.g., C-1' | e.g., 101.2 | CH | Anomeric C |

| e.g., C=O | e.g., 185.4 | C | Quinone carbonyl |

| ... | ... | ... | ... |

3.2 Visualization of the Elucidation Process

The logical flow from raw data to the final structure involves several interconnected steps. The following diagrams illustrate this workflow.

Caption: General experimental workflow for the structural elucidation of this compound.

Caption: Logical integration of data from various NMR experiments to determine the final structure.

3.3 Step-by-Step Elucidation Logic

-

Fragment Identification (COSY): Analysis of the COSY spectrum allows for the identification of all proton-proton coupled networks. For this compound, this would trace out the individual sugar units and any aliphatic chains within the aglycone, defining them as separate molecular fragments or "spin systems."

-

Carbon Skeleton Assignment (HSQC & ¹³C): The HSQC spectrum is used to assign a specific carbon signal to each proton signal from the 1D ¹H NMR. This populates the carbon framework of the fragments identified in the previous step. The DEPT and ¹³C spectra reveal the presence and location of quaternary carbons, which are not visible in the HSQC.

-

Connecting the Fragments (HMBC): The HMBC spectrum is paramount for assembling the full structure. Key HMBC correlations would be sought to connect the fragments. For example:

-

A correlation from an anomeric proton on a sugar ring to a carbon in the aglycone definitively establishes the point of glycosidic linkage.

-

Correlations between protons on different sugar units establish the sequence in a disaccharide or trisaccharide chain.

-

Correlations from various protons to the quaternary carbons (e.g., carbonyls) place these key functional groups within the aglycone framework.

-

-

Determining Stereochemistry (NOESY): Once the planar structure is established, the NOESY spectrum is used to define the 3D arrangement. Key NOE signals would reveal:

-

The relative orientation of substituents on the sugar rings (e.g., axial vs. equatorial).

-

The spatial proximity between protons on the sugar moieties and protons on the aglycone, defining the conformation around the glycosidic bond.

-

The relative stereochemistry of chiral centers within the aglycone itself.

-

Conclusion

The structural elucidation of this compound is a quintessential example of the power of modern NMR spectroscopy in natural product chemistry. Through a logical and systematic application of 1D and 2D NMR experiments, it is possible to progress from a purified unknown compound to a fully defined chemical structure. The integration of data from COSY, HSQC, HMBC, and NOESY allows for the unambiguous determination of the complex carbon skeleton, the sequence and linkage of multiple sugar units, and the intricate relative stereochemistry of the entire molecule. This detailed structural knowledge is the foundation for all further research into the biological activity and therapeutic potential of this novel antibiotic.

References

Respinomycin A1: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Molecular Characteristics, Biological Activity, and Postulated Mechanisms of a Novel Anthracycline Antibiotic

Introduction

Respinomycin A1 is a novel anthracycline antibiotic that has garnered interest within the scientific community for its potential as an anticancer agent.[1][2] Isolated from the fermentation broth of Streptomyces xanthocidicus, this compound has demonstrated a capacity to induce terminal differentiation in human leukemia K-562 cells, suggesting a promising avenue for differentiation therapy in oncology.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, biological functions, and the current understanding of its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents.

Molecular Profile of this compound

This compound is a complex macrocyclic compound belonging to the anthracycline class of antibiotics. Its molecular formula has been determined to be C₅₁H₇₂N₂O₂₀ .[3]

Chemical Structure

The chemical structure of this compound was elucidated through various spectroscopic methods, including ¹H-¹H COSY, ¹³C-¹H COSY, and HMBC spectra.[3]

Caption: 2D Chemical Structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₁H₇₂N₂O₂₀ | [3] |

| Molecular Weight | 1033.12 g/mol | [4] |

| CAS Number | 138843-19-3 | [5] |

Biological Activity and Experimental Protocols

The primary reported biological activity of this compound is its ability to induce terminal differentiation in the human chronic myelogenous leukemia cell line, K-562.[1][2] This section details the known biological effects and the general experimental procedures used in its initial characterization.

Induction of Differentiation in K-562 Leukemia Cells

This compound has been shown to induce erythroid differentiation in K-562 cells.[1][2] While specific quantitative data for this compound is limited in the public domain, the general effect is a hallmark of its potential as an anti-leukemic agent.

Table of Biological Activity:

| Cell Line | Biological Effect | Observed Outcome |

| K-562 (Human Leukemia) | Induction of Terminal Differentiation | Erythroid differentiation |

Experimental Protocols

The following are generalized descriptions of the experimental protocols likely used in the initial discovery and characterization of this compound, based on the original publications.

Isolation and Purification of this compound:

This compound was isolated from the culture broth of Streptomyces xanthocidicus. The general workflow for its isolation is as follows:

Caption: General workflow for the isolation of this compound.

K-562 Cell Differentiation Assay:

The induction of differentiation in K-562 cells by this compound was likely assessed using standard cellular and molecular biology techniques. A plausible experimental workflow is outlined below.

Caption: A plausible workflow for assessing K-562 cell differentiation.

Postulated Signaling Pathways in K-562 Cell Differentiation

While the specific signaling pathways modulated by this compound have not been elucidated, the broader class of anthracyclines is known to influence several key pathways to induce differentiation in leukemia cells. Based on existing literature for other anthracyclines, a hypothesized signaling cascade for this compound-induced erythroid differentiation in K-562 cells is presented below. It is critical to note that this is a speculative model and requires experimental validation for this compound.

Some anthracyclines have been shown to activate transcription factors such as GATA-1, which is a master regulator of erythroid development.[6] The activation of the p38 MAPK pathway has also been implicated in the erythroid differentiation of K-562 cells induced by certain agents.[5] Conversely, the inhibition of the ERK signaling pathway may also play a role in promoting this differentiation process.[7]

Caption: Hypothesized signaling pathway for this compound-induced differentiation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, member of the anthracycline family. Its ability to induce differentiation in leukemia cells warrants further investigation into its precise mechanism of action and its potential for therapeutic development. Key areas for future research include:

-

Elucidation of Specific Signaling Pathways: Detailed molecular studies are required to identify the direct cellular targets of this compound and the specific signaling cascades it modulates to induce differentiation.

-

Quantitative Biological Profiling: Comprehensive dose-response studies to determine the IC50 for proliferation inhibition and the EC50 for differentiation induction are necessary.

-

Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for preclinical studies and the generation of analogs for structure-activity relationship (SAR) studies.

The information presented in this guide provides a foundational understanding of this compound for the scientific community. Further research into this novel compound could unlock new strategies for the treatment of leukemia and other malignancies.

References

- 1. Anthracycline-induced erythroid differentiation of K562 cells is inhibited by p28, a novel mammalian glutathione-binding stress protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aclacinomycin A Sensitizes K562 Chronic Myeloid Leukemia Cells to Imatinib through p38MAPK-Mediated Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of erythroid-specific promoters during anthracycline-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ERK signaling pathway is differentially involved in erythroid differentiation of K562 cells depending on time and the inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isolating Respinomycin A1 from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Respinomycin A1 is a novel anthracycline antibiotic produced by the fermentation of Streptomyces xanthocidicus. As a compound of interest for potential therapeutic applications, a standardized and efficient isolation protocol is crucial for obtaining high-purity material for further research and development. This document provides a detailed protocol for the isolation and purification of this compound from a Streptomyces culture broth. The methodology encompasses fermentation, solvent extraction, and a multi-step chromatographic purification process. While specific quantitative yields from the original discovery are not publicly available, this protocol provides a robust framework for its successful isolation, supplemented with representative data based on typical antibiotic purification from Streptomyces.

Introduction

The genus Streptomyces is a rich source of diverse secondary metabolites, including many clinically important antibiotics. This compound, a member of the anthracycline family, is a notable bioactive compound isolated from Streptomyces xanthocidicus.[1] The isolation and purification of such natural products are critical steps in the drug discovery pipeline, enabling detailed structural elucidation, biological activity assessment, and preclinical development. This application note outlines a comprehensive protocol for the isolation of this compound, detailing the fermentation of the producing organism, extraction of the crude product, and a sequential chromatographic purification strategy.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing an effective isolation and purification strategy.

| Property | Value |

| Molecular Formula | C₅₁H₇₂N₂O₂₀ |

| Molecular Weight | 1033.12 g/mol |

| Class | Anthracycline Antibiotic |

| Producing Organism | Streptomyces xanthocidicus |

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound, from the initial fermentation to the final purification stages.

Fermentation of Streptomyces xanthocidicus

The production of this compound is achieved through submerged fermentation of Streptomyces xanthocidicus.

Materials:

-

Streptomyces xanthocidicus culture

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (A representative medium composition is provided below)

-

Shaker incubator

-

Fermenter

Production Medium Composition (Representative):

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Soluble Starch | 10.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2.0 |

| Trace Elements Solution | 1.0 mL |

Procedure:

-

Inoculate a seed flask containing the seed medium with Streptomyces xanthocidicus from a stock culture.

-

Incubate the seed culture at 28°C for 48-72 hours with agitation (200 rpm).

-

Transfer the seed culture to the production fermenter containing the sterilized production medium. The inoculation volume is typically 5-10% (v/v).

-

Conduct the fermentation at 28°C for 5-7 days. Maintain aeration and agitation to ensure sufficient dissolved oxygen levels. Monitor pH and adjust as necessary to maintain it within the optimal range for production (typically pH 6.8-7.2).

Extraction of Crude this compound

Following fermentation, the first step in the purification process is to extract the crude this compound from the culture broth.

Materials:

-

Fermentation broth

-

Ethyl acetate (EtOAc)

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

-

Combine the mycelium and supernatant and extract three times with an equal volume of ethyl acetate.

-

Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification

A multi-step chromatographic approach is employed to purify this compound from the crude extract.[1]

Materials:

-

Crude extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of chloroform-methanol)

-

Fraction collector

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform) and pack the chromatography column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol (e.g., 95:5 v/v).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing this compound.

Materials:

-

Partially purified this compound fraction from silica gel chromatography

-

CPC instrument

-

Biphasic solvent system (e.g., chloroform:methanol:water)

Procedure:

-

Prepare and equilibrate the biphasic solvent system.

-

Fill the CPC rotor with the stationary phase.

-

Dissolve the sample in a small volume of the mobile or stationary phase and inject it into the CPC system.

-

Pump the mobile phase through the system at a defined flow rate.

-

Collect fractions and analyze by TLC or HPLC to identify those containing pure this compound.

Materials:

-

This compound fraction from CPC

-

Preparative TLC plates (silica gel)

-

Developing chamber

-

Solvent system (e.g., chloroform:methanol:acetic acid)

-

UV lamp for visualization

-

Scraper and elution solvent (e.g., methanol)

Procedure:

-

Dissolve the this compound sample in a suitable solvent and apply it as a narrow band onto the preparative TLC plate.

-

Develop the plate in a chamber saturated with the developing solvent system.

-

After development, visualize the separated bands under a UV lamp.

-

Identify and mark the band corresponding to this compound.

-

Scrape the silica gel containing the desired band from the plate.

-

Elute this compound from the silica gel using a polar solvent like methanol.

-

Filter to remove the silica and concentrate the filtrate to obtain pure this compound.

Data Presentation

The following table provides representative (not experimentally derived from the original publication) quantitative data for the isolation of this compound from a 10-liter fermentation culture.

| Purification Step | Total Weight/Volume | This compound Titer/Concentration | Purity (%) | Recovery (%) |

| Fermentation Broth | 10 L | ~15 mg/L | <1 | 100 |

| Crude EtOAc Extract | ~5 g | ~30 mg/g | ~3 | ~95 |

| Silica Gel Pool | ~500 mg | ~250 mg/g | ~50 | ~80 |

| CPC Pool | ~150 mg | ~800 mg/g | ~80 | ~75 |

| Preparative TLC | ~100 mg | >950 mg/g | >95 | ~65 |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Overall workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Caption: Logic of the sequential purification process for this compound.

References

Application Notes and Protocols for Assessing Cell Viability with Respinomycin A1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respinomycin A1 is a novel anthracycline antibiotic with potential as an anti-cancer agent.[1][2] Anthracyclines as a class of compounds are known to exert their cytotoxic effects through various mechanisms, including the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[3] These application notes provide a comprehensive guide for researchers to conduct cell viability assays and related experiments to evaluate the efficacy of this compound in cancer cell lines. The protocols detailed below are standardized methods applicable to the study of natural products like this compound.

Mechanism of Action

This compound, as an anthracycline, is presumed to share the primary mechanisms of action characteristic of this class of compounds. The core mechanisms include:

-

DNA Intercalation: The planar aromatic structure of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This distortion of the DNA structure interferes with fundamental cellular processes such as DNA replication and transcription.

-

Topoisomerase II Inhibition: Anthracyclines stabilize the complex between topoisomerase II and DNA, an enzyme crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of double-strand breaks in the DNA, a potent trigger for apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity.

These events collectively trigger signaling pathways that can lead to cell cycle arrest, typically at the G1 or G2/M phase, and the induction of programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.

Data Presentation

Due to the limited publicly available data for this compound, the following tables present hypothetical, yet representative, quantitative data to illustrate the expected outcomes of the described experimental protocols. These tables are intended to serve as a template for presenting experimental findings.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| K-562 | Chronic Myelogenous Leukemia | 48 | 0.5 |

| MCF-7 | Breast Cancer | 48 | 1.2 |

| A549 | Lung Cancer | 48 | 2.5 |

| HeLa | Cervical Cancer | 48 | 1.8 |

Table 2: Effect of this compound on Apoptosis in K-562 Cells (48-hour treatment)

| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |

| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |

| 0.25 | 10.5 ± 1.1 | 5.2 ± 0.6 | 15.7 ± 1.7 |

| 0.50 | 25.3 ± 2.4 | 12.8 ± 1.3 | 38.1 ± 3.7 |

| 1.00 | 40.1 ± 3.5 | 20.7 ± 2.1 | 60.8 ± 5.6 |

Table 3: Cell Cycle Analysis of K-562 Cells Treated with this compound (24-hour treatment)

| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |

| 0.25 | 55.8 ± 4.2 | 28.1 ± 2.1 | 16.1 ± 1.5 |

| 0.50 | 68.3 ± 5.5 | 15.7 ± 1.4 | 16.0 ± 1.3 |

| 1.00 | 75.1 ± 6.1 | 10.2 ± 1.0 | 14.7 ± 1.2 |

Table 4: Mitochondrial Membrane Potential (ΔΨm) in K-562 Cells Treated with this compound (24-hour treatment)

| Concentration (µM) | Relative Fluorescence Units (RFU) | % Decrease in ΔΨm |

| 0 (Control) | 1000 ± 50 | 0 |

| 0.25 | 850 ± 45 | 15 |

| 0.50 | 620 ± 38 | 38 |

| 1.00 | 410 ± 30 | 59 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines of interest (e.g., K-562, MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

Cancer cell line

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the supernatant and the cell pellet.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Live cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Necrotic cells: Annexin V- / PI+

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.[4]

Materials:

-

This compound

-

Cancer cell line

-

6-well cell culture plates

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using appropriate software.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol measures changes in the mitochondrial membrane potential, an indicator of mitochondrial health and early apoptosis.

Materials:

-

This compound

-

Cancer cell line

-

Black, clear-bottom 96-well plates

-

JC-1 or TMRE dye

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time.

-

Dye Loading: Remove the treatment medium and wash the cells with PBS. Add medium containing the fluorescent dye (e.g., 5 µM JC-1 or 100 nM TMRE) and incubate for 30 minutes at 37°C.

-

Washing: Remove the dye-containing medium and wash the cells with PBS.

-

Measurement: Add fresh PBS or medium to the wells.

-

For JC-1: Measure the fluorescence of both the green monomers (excitation ~485 nm, emission ~530 nm) and the red J-aggregates (excitation ~560 nm, emission ~595 nm). A decrease in the red/green fluorescence ratio indicates a loss of ΔΨm.

-

For TMRE: Measure the fluorescence at excitation ~549 nm and emission ~575 nm. A decrease in fluorescence intensity indicates a loss of ΔΨm.

-

-

Data Analysis: Quantify the fluorescence intensity and calculate the percentage decrease in ΔΨm relative to the control.

Visualization

Experimental Workflow

Caption: Experimental workflow for assessing the cytotoxic effects of this compound.

Proposed Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

- 1. Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Determining Respinomycin A1 Cytotoxicity using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of Respinomycin A1 on various cancer cell lines. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate understanding and implementation in a research setting.

Introduction to this compound and the MTT Assay

This compound is a novel anthracycline antibiotic produced by Streptomyces xanthocidicus.[1] Preliminary studies have indicated its potential as an anticancer agent, with reports showing it can induce terminal differentiation in human leukemia K-562 cells.[1] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][3] The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[2][4] This conversion is primarily carried out by mitochondrial dehydrogenases.[3] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of the cytotoxic effects of compounds like this compound.

Potential Mechanism of Action of this compound

While specific signaling pathways for this compound are not yet fully elucidated, studies on the related compound, Resistomycin, suggest a likely mechanism of action involving the induction of oxidative stress, mitochondrial apoptosis, and cell cycle arrest.[4] It is hypothesized that this compound, as an anthracycline, may intercalate into DNA, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This can trigger the intrinsic apoptotic pathway and cause cell cycle arrest, ultimately leading to cancer cell death.

Experimental Protocols

This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay. The protocol is adaptable for both adherent and suspension cell lines.

3.1. Materials and Reagents

-

This compound (stock solution prepared in a suitable solvent like DMSO)

-

Target cancer cell lines (e.g., MCF-7, A549, PC3, K-562)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)[4]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[4][5]

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

3.2. Experimental Workflow Diagram

Caption: A flowchart illustrating the major steps involved in assessing this compound cytotoxicity using the MTT assay.

3.3. Step-by-Step Protocol

-

Cell Seeding:

-

Culture the chosen cancer cell lines in their respective complete media until they reach approximately 80% confluency.

-

Harvest the cells using standard trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Perform a cell count and determine cell viability using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[4]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells).

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and untreated control (medium only).

-

Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2]

-

Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cells (for adherent cells). For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][5]

-

Gently pipette up and down to ensure complete solubilization of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis in software like GraphPad Prism.

-

Data Presentation

Quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison of the cytotoxic effects of this compound across different cell lines and exposure times.

Table 1: Cytotoxicity of a Related Compound, Resistomycin, against a Prostate Cancer Cell Line.

| Cell Line | Compound | Exposure Time (hours) | IC50 (µg/mL) |

| PC3 | Resistomycin | 24 | 2.63[4] |

| PC3 | 5-Fluorouracil (Control) | 24 | 14.44[4] |

Note: Specific IC50 values for this compound are not currently available in the public domain. The data presented here for the related compound Resistomycin is for illustrative purposes.

Visualization of Potential Signaling Pathways

Based on the mechanism of action of related anthracyclines and compounds like Resistomycin, the following diagram illustrates the potential signaling pathways affected by this compound leading to apoptosis.

Caption: A diagram illustrating the potential mechanism of this compound-induced apoptosis, involving DNA damage, ROS production, and the intrinsic mitochondrial pathway.

Conclusion

The MTT assay is a robust and reliable method for determining the in vitro cytotoxicity of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain valuable data on the dose-dependent effects of this compound on various cancer cell lines. While further studies are needed to elucidate the precise molecular targets and signaling pathways of this compound, the information provided here serves as a foundational guide for its preclinical evaluation as a potential anticancer agent.

References

- 1. Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. goldbio.com [goldbio.com]

- 5. MTT (Assay protocol [protocols.io]

Application Notes and Protocols for Respinomycin A1 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respinomycin A1 is a novel anthracycline antibiotic isolated from Streptomyces xanthocidicus.[1][2] Like other members of the anthracycline class of chemotherapeutics, it is anticipated to exhibit potent anti-cancer properties. Preliminary studies have shown that this compound and its analogue, Respinomycin A2, can induce terminal differentiation in human leukemia K-562 cells, suggesting its potential as a therapeutic agent.[1] This document provides detailed protocols for the in vitro evaluation of this compound in cancer cell lines, including methods for determining its cytotoxic effects, and investigating its impact on apoptosis and cell cycle progression. The provided signaling pathways are based on the known mechanisms of action of anthracyclines and serve as a guide for investigating this compound.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

The following table presents hypothetical IC50 values for this compound to illustrate how data on its cytotoxic activity can be presented. These values are for demonstration purposes and must be determined experimentally for each cell line.

| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |

| K-562 | Chronic Myelogenous Leukemia | 72 | 0.5 µM |

| MCF-7 | Breast Cancer | 72 | 1.2 µM |

| A549 | Lung Cancer | 72 | 2.5 µM |

| HCT116 | Colon Cancer | 72 | 0.8 µM |

| PC-3 | Prostate Cancer | 72 | 3.1 µM |

| HepG2 | Liver Cancer | 72 | 1.5 µM |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization, collect both the adherent and floating cells, and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to each cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-